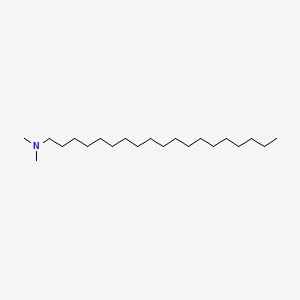1-Nonadecanamine, N,N-dimethyl-
CAS No.: 49859-87-2
Cat. No.: VC20177497
Molecular Formula: C21H45N
Molecular Weight: 311.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 49859-87-2 |
|---|---|
| Molecular Formula | C21H45N |
| Molecular Weight | 311.6 g/mol |
| IUPAC Name | N,N-dimethylnonadecan-1-amine |
| Standard InChI | InChI=1S/C21H45N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2)3/h4-21H2,1-3H3 |
| Standard InChI Key | PKMWMAMVKCMWQG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCN(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The IUPAC name N,N-dimethylnonadecan-1-amine reflects its structure: a linear nonadecyl chain (C19H39) terminated by a dimethylamino group (-N(CH3)2) . The SMILES string CCCCCCCCCCCCCCCCCCCCN(C)C confirms the unbranched carbon chain . Unlike shorter-chain analogues like N,N-dimethyl-1-pentanamine (C7H17N) or N,N-dimethyl-1-dodecanamine (C14H31N) , the extended alkyl chain introduces significant hydrophobic character, influencing its solubility and interfacial behavior.
Spectral and Stereochemical Properties
The compound’s InChIKey (PKMWMAMVKCMWQG-UHFFFAOYSA-N) provides a unique identifier for computational chemistry applications . Conformer generation remains challenging due to the molecule’s flexibility—the 19-carbon chain allows for numerous rotational isomers, making 3D structure prediction computationally intensive . This contrasts with smaller analogues such as N,N-dimethyl-1-butanamine (C6H15N), which exhibit more constrained conformations .
Synthesis and Production
Synthetic Pathways
While no direct synthesis literature exists for 1-Nonadecanamine, N,N-dimethyl-, analogous compounds suggest feasible routes. For instance, N,N-dimethyl-1-pentanamine can be synthesized via reductive amination using hydrogen over a catalyst in methanol/water mixtures . Extending this methodology to nonadecylamine precursors would likely yield the target compound, though reaction efficiency may decrease with increasing chain length due to steric effects.
Industrial-Scale Considerations
The synthesis of long-chain amines typically employs fatty nitriles or alcohols as starting materials. A hypothetical pathway could involve:
Physicochemical Properties
Thermal and Phase Behavior
Although experimental data for 1-Nonadecanamine, N,N-dimethyl- are scarce, trends in homologous series provide insights. Comparing to N,N-dimethyldodecanamine (MW 213.4 g/mol, liquid at RT) , the higher molecular weight (311.6 g/mol) suggests solid-state behavior at room temperature. Melting points for C18–C22 tertiary amines typically range from 30–50°C, implying this compound may exist as a low-melting solid or viscous liquid depending on purity and storage conditions.
Solubility and Partitioning
The compound’s logP value can be estimated using group contribution methods. Each methylene group contributes approximately +0.5 to logP, yielding:
This extreme hydrophobicity limits aqueous solubility but enhances compatibility with nonpolar media, making it suitable for lubricant formulations or lipid bilayer studies.
Industrial and Research Applications
Corrosion Inhibition
Quaternary ammonium derivatives of long-chain amines are established corrosion inhibitors. While 1-Nonadecanamine itself lacks a permanent charge, protonation in acidic environments could facilitate adsorption onto metal surfaces, forming protective monolayers. This mechanism parallels the performance of N,N-dimethyldodecanamine in oilfield applications .
Recent Advances and Future Directions
Green Synthesis Innovations
Recent work on shorter-chain analogues demonstrates the viability of catalytic transfer hydrogenation using formic acid as a H2 source . Adapting these methods could reduce energy inputs for 1-Nonadecanamine production. Additionally, enzymatic amination routes using fatty acid decarboxylases present an emerging alternative to traditional catalysis.
Nanotechnology Applications
Preliminary studies on amine-stabilized nanoparticles suggest potential roles in quantum dot synthesis or drug delivery systems. The compound’s ability to coordinate metal ions while providing steric stabilization could enable size-controlled nanocrystal growth.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume